2-Pyridinecarboxamide, N-(diphenylphosphinyl)-
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Overview
Description
2-Pyridinecarboxamide, N-(diphenylphosphinyl)- is a chemical compound with the molecular formula C18H15N2OP It is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a diphenylphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(diphenylphosphinyl)- typically involves the reaction of pyridinecarboxamide with diphenylphosphinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, N-(diphenylphosphinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N-(diphenylphosphinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-Pyridinecarboxamide, N-(diphenylphosphinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-(diphenylphosphinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The pathways involved in its action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Picolinamide (2-Pyridinecarboxamide): Similar in structure but lacks the diphenylphosphinyl group.
Nicotinamide (3-Pyridinecarboxamide): Similar pyridine ring but with different functional groups.
Isonicotinamide (4-Pyridinecarboxamide): Another structural isomer with different functional group positioning.
Uniqueness
2-Pyridinecarboxamide, N-(diphenylphosphinyl)- is unique due to the presence of the diphenylphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
823838-01-3 |
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Molecular Formula |
C18H15N2O2P |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-diphenylphosphorylpyridine-2-carboxamide |
InChI |
InChI=1S/C18H15N2O2P/c21-18(17-13-7-8-14-19-17)20-23(22,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21,22) |
InChI Key |
SAMKKGCOYCYWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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